1-Butyl-1H-benzimidazol-2-amin

Übersicht

Beschreibung

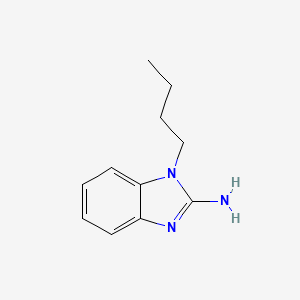

1-Butyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that features a benzimidazole core with a butyl group attached to the nitrogen atom at position 1 and an amine group at position 2. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .

Wissenschaftliche Forschungsanwendungen

1-Butyl-1H-benzimidazol-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Wirkmechanismus

Target of Action

1-Butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .

Mode of Action

The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific biochemicals . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They may inhibit or enhance the activity of enzymes, alter the function of receptors, or interact with DNA or RNA

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, benzimidazole derivatives have been found to be effective corrosion inhibitors for steels in extremely aggressive, corrosive acidic media . .

Biochemische Analyse

Biochemical Properties

1-butyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, by binding to their active sites. Additionally, 1-butyl-1H-benzimidazol-2-amine can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of 1-butyl-1H-benzimidazol-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-butyl-1H-benzimidazol-2-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 1-butyl-1H-benzimidazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, 1-butyl-1H-benzimidazol-2-amine can inhibit their activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering a cascade of intracellular signaling events. Changes in gene expression are also a key aspect of the molecular mechanism of 1-butyl-1H-benzimidazol-2-amine, as it can influence the transcription of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-butyl-1H-benzimidazol-2-amine have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that 1-butyl-1H-benzimidazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 1-butyl-1H-benzimidazol-2-amine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At high doses, 1-butyl-1H-benzimidazol-2-amine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity. These findings highlight the importance of dosage optimization in the development of 1-butyl-1H-benzimidazol-2-amine as a therapeutic agent .

Metabolic Pathways

1-butyl-1H-benzimidazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The interaction of 1-butyl-1H-benzimidazol-2-amine with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 1-butyl-1H-benzimidazol-2-amine .

Transport and Distribution

The transport and distribution of 1-butyl-1H-benzimidazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-butyl-1H-benzimidazol-2-amine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-butyl-1H-benzimidazol-2-amine is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-butyl-1H-benzimidazol-2-amine may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of 1-butyl-1H-benzimidazol-2-amine is crucial for its role in regulating cellular processes and achieving its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzimidazol-2-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with butylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of 1-butyl-1H-benzimidazol-2-amine often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed:

Oxidation: N-oxides of 1-butyl-1H-benzimidazol-2-amine.

Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

Substitution: Substituted benzimidazole derivatives with various functional groups at position 2.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-benzimidazol-2-amine: Similar structure but with a methyl group instead of a butyl group.

1-Ethyl-1H-benzimidazol-2-amine: Contains an ethyl group at position 1.

1-Propyl-1H-benzimidazol-2-amine: Features a propyl group at position 1.

Uniqueness: 1-Butyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The butyl group at position 1 may enhance its lipophilicity and membrane permeability compared to shorter alkyl chain derivatives .

Biologische Aktivität

1-butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

1-butyl-1H-benzimidazol-2-amine features a butyl group attached to the nitrogen atom of the benzimidazole ring. This modification can influence its solubility, stability, and interaction with biological targets. The compound's structural properties have been studied using Density Functional Theory (DFT), revealing insights into its electronic structure and non-covalent interactions .

The biological activity of 1-butyl-1H-benzimidazol-2-amine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and repair by binding to their active sites, thereby affecting cellular proliferation and survival.

- Immune Modulation : It acts as an agonist for Toll-Like Receptor 8 (TLR8), which plays a crucial role in the immune response. This interaction suggests potential applications in immunotherapy and as anti-inflammatory agents.

Antimicrobial Activity

1-butyl-1H-benzimidazol-2-amine exhibits significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that this benzimidazole derivative has anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use .

Antiviral Activity

The compound has shown antiviral properties, particularly against viruses that rely on host cellular machinery for replication. Its mode of action may involve interference with viral entry or replication processes .

Antiparasitic Activity

There is emerging evidence that 1-butyl-1H-benzimidazol-2-amine may possess antiparasitic activity, making it a candidate for treating parasitic infections. Its effectiveness against specific parasites is an area of ongoing research.

Pharmacokinetics

The pharmacokinetic profile of 1-butyl-1H-benzimidazol-2-amine includes parameters such as absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound shows good bioavailability due to its favorable solubility characteristics.

- Distribution : It is distributed throughout the body tissues, allowing it to reach various biological targets effectively.

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that may enhance or reduce its biological activity.

- Excretion : Understanding the excretion pathways is crucial for determining dosing regimens in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of 1-butyl-1H-benzimidazol-2-amine:

Eigenschaften

IUPAC Name |

1-butylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91337-45-0 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.